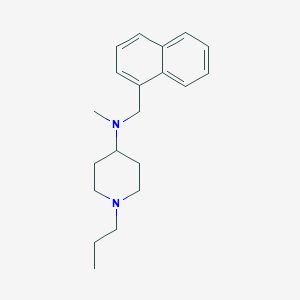![molecular formula C20H33N3O B6057360 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound with potential applications in scientific research. This compound is a member of the piperazine family of chemicals and has been studied for its potential use in the treatment of various medical conditions.
作用機序
The mechanism of action of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the central nervous system. Specifically, it is thought to act as an agonist at certain serotonin and dopamine receptors, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol are complex and not fully understood. However, it has been shown to have a number of effects on the central nervous system, including changes in neurotransmitter levels and receptor activity. It has also been shown to have effects on other physiological systems, including the cardiovascular system and the immune system.
実験室実験の利点と制限
One advantage of using 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and potential applications. However, there are also limitations to its use. For example, the synthesis process is complex and requires specialized equipment and expertise. Additionally, the compound may not be suitable for all types of experiments, depending on the specific research question being addressed.
将来の方向性
There are many potential future directions for research involving 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol. One area of focus could be on further elucidating the compound's mechanism of action, with the goal of identifying new targets for therapeutic intervention. Another area of research could be on developing new methods for synthesizing the compound, with the aim of improving yields and reducing costs. Additionally, the compound could be studied in the context of different medical conditions, with the goal of identifying new therapeutic applications. Overall, there is still much to be learned about this compound and its potential role in scientific research.
合成法
The synthesis of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a multi-step process that involves the use of several reagents and catalysts. The synthesis process is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process has been optimized to produce high yields of pure product.
科学的研究の応用
2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol has been studied for its potential use in scientific research. This compound has been shown to have activity against several important biological targets, including receptors in the central nervous system. It has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia.
特性
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17-6-5-9-19(21-17)15-22-11-12-23(20(16-22)10-13-24)14-18-7-3-2-4-8-18/h5-6,9,18,20,24H,2-4,7-8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKYZXMWWDODMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(Cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
acetic acid](/img/structure/B6057292.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6057312.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)